molecular formula C9H8Cl2IN3 B010517 p-Iodoclonidine hydrochloride CAS No. 108294-53-7

p-Iodoclonidine hydrochloride

Cat. No.: B010517
CAS No.: 108294-53-7
M. Wt: 355.99 g/mol
InChI Key: HSRPTPAPMBHRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-IODOCLONIDINE is a chemical compound known for its role as a partial agonist of the alpha-2 adrenergic receptor. It is often used in scientific research to study the central alpha-2 adrenergic receptors and has applications in various fields, including pharmacology and neuroscience .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-IODOCLONIDINE typically involves the iodination of clonidine. One common method includes the reaction of clonidine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a controlled temperature and pH to ensure the selective iodination at the para position of the aromatic ring .

Industrial Production Methods

Industrial production of P-IODOCLONIDINE may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

P-IODOCLONIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated derivatives .

Scientific Research Applications

P-IODOCLONIDINE is widely used in scientific research for its ability to bind to alpha-2 adrenergic receptors. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

P-IODOCLONIDINE is unique due to its specific iodination, which enhances its binding affinity and selectivity for alpha-2 adrenergic receptors. This makes it a valuable tool in receptor binding studies and pharmacological research .

Properties

CAS No.

108294-53-7

Molecular Formula

C9H8Cl2IN3

Molecular Weight

355.99 g/mol

IUPAC Name

N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H8Cl2IN3/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9/h3-4H,1-2H2,(H2,13,14,15)

InChI Key

HSRPTPAPMBHRRJ-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)I)Cl.Cl

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)I)Cl

Pictograms

Irritant

solubility

>58.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4-iodoclonidine
p-iodoclonidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Iodoclonidine hydrochloride
Reactant of Route 2
Reactant of Route 2
p-Iodoclonidine hydrochloride
Reactant of Route 3
Reactant of Route 3
p-Iodoclonidine hydrochloride
Reactant of Route 4
Reactant of Route 4
p-Iodoclonidine hydrochloride
Reactant of Route 5
p-Iodoclonidine hydrochloride
Reactant of Route 6
p-Iodoclonidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.